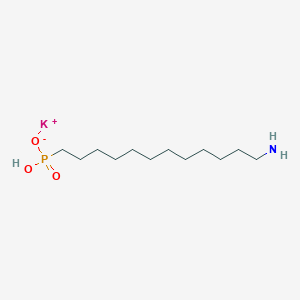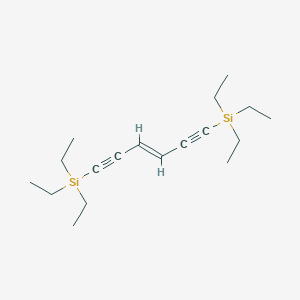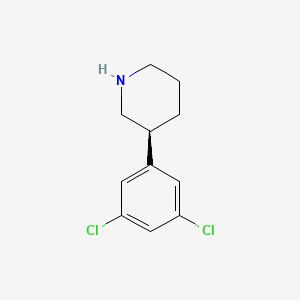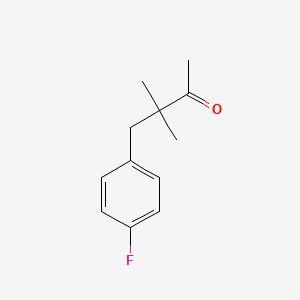
Potassium hydrogen (12-aminododecyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hydrogen (12-aminododecyl)phosphonate is a compound that belongs to the class of phosphonates, which are characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen (12-aminododecyl)phosphonate typically involves the reaction of 12-aminododecanol with phosphorus trichloride, followed by hydrolysis and neutralization with potassium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
-
Step 1: Formation of 12-aminododecyl phosphonate
Reactants: 12-aminododecanol, phosphorus trichloride
Conditions: Anhydrous conditions, inert atmosphere, controlled temperature
Reaction: [ \text{12-aminododecanol} + \text{PCl}_3 \rightarrow \text{12-aminododecyl phosphonate} ]
-
Step 2: Hydrolysis and Neutralization
Reactants: 12-aminododecyl phosphonate, water, potassium hydroxide
Conditions: Controlled pH, moderate temperature
Reaction: [ \text{12-aminododecyl phosphonate} + \text{H}_2\text{O} + \text{KOH} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The use of automated systems for precise control of reaction parameters ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium hydrogen (12-aminododecyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The phosphonate group can be reduced to phosphine derivatives.
Substitution: The hydrogen atoms on the amino group can be substituted with alkyl or acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkylating agents like methyl iodide or acylating agents like acetic anhydride are employed.
Major Products
Oxidation: Nitro or nitroso derivatives of the compound.
Reduction: Phosphine derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Potassium hydrogen (12-aminododecyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of membrane proteins and as a component in the formulation of liposomes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in lubricants.
Mécanisme D'action
The mechanism by which potassium hydrogen (12-aminododecyl)phosphonate exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound can interact with membrane proteins, enzymes, and nucleic acids.
Pathways: It can modulate signaling pathways related to cell membrane integrity, enzyme activity, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium hydrogen phosphonate
- 12-aminododecyl phosphonate
- Dipotassium phosphonate
Uniqueness
Potassium hydrogen (12-aminododecyl)phosphonate is unique due to its long alkyl chain with an amino group, which imparts distinct physicochemical properties and biological activities compared to other phosphonates. This structural feature enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H27KNO3P |
|---|---|
Poids moléculaire |
303.42 g/mol |
Nom IUPAC |
potassium;12-aminododecyl(hydroxy)phosphinate |
InChI |
InChI=1S/C12H28NO3P.K/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16;/h1-13H2,(H2,14,15,16);/q;+1/p-1 |
Clé InChI |
YHNGWWHKBXACQR-UHFFFAOYSA-M |
SMILES canonique |
C(CCCCCCP(=O)(O)[O-])CCCCCN.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)

![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)

![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)




